molecular formula C21H21FN6O2S B2553113 1-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 892280-02-3

1-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B2553113
CAS No.: 892280-02-3
M. Wt: 440.5
InChI Key: DERQULQVZXJOGM-UHFFFAOYSA-N
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Description

The compound 1-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one features a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core substituted with a 4-methyl group. A 3-oxopropyl linker connects this core to a piperazine ring bearing a 4-fluorophenyl substituent. The fluorine atom on the phenyl group may enhance metabolic stability and binding affinity through electron-withdrawing effects .

Properties

IUPAC Name

12-[3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-8-methyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN6O2S/c1-25-20(30)19-16(8-13-31-19)28-17(23-24-21(25)28)6-7-18(29)27-11-9-26(10-12-27)15-4-2-14(22)3-5-15/h2-5,8,13H,6-7,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DERQULQVZXJOGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Variations and Key Features

The following table summarizes structural differences and similarities between the target compound and related analogs:

Compound Name / ID Core Structure Piperazine Substituent Alkyl Group on Core Linker Key Findings
Target Compound Thieno-triazolo-pyrimidinone 4-fluorophenyl 4-methyl 3-oxopropyl Enhanced metabolic stability due to fluorine; moderate lipophilicity
4-Butyl-1-{3-oxo-3-[4-(2-pyrimidinyl)-1-piperazinyl]propyl}thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one Thieno-triazolo-pyrimidinone 2-pyrimidinyl 4-butyl 3-oxopropyl Reduced CNS penetration due to pyrimidinyl's polarity; longer alkyl increases lipophilicity
4-(4-Methylphenyl)-1-pyrrolidin-1-ylmethyl-triazolo-benzo(b)thieno[3,2-e]pyrimidin-5(4H)-one Benzo-thieno-triazolo-pyrimidinone N/A (no piperazine) 4-methylphenyl N/A High activity in bioassays; benzo-thieno core improves aromatic stacking
1-(4-Fluoro-2-hydroxyphenyl)-pyrazolopyrimidine Pyrazolopyrimidinone N/A N/A N/A Hydroxyl group enhances solubility but reduces blood-brain barrier uptake
N-(3-(2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxo-...phenyl)acrylamide Pyrimido-pyrimidinone 4-methylpiperazine N/A Acrylamide Acrylamide linker enables covalent binding; 4-methylpiperazine improves solubility

Key Comparative Insights

Core Structure Effects: The target's thieno-triazolo-pyrimidinone core offers a balance of planarity and rigidity, facilitating receptor binding through π-π interactions. In contrast, pyrazolopyrimidinones (e.g., ) exhibit greater conformational flexibility, which may reduce target specificity .

Piperazine Substituents :

  • The 4-fluorophenyl group on the target compound provides electron-withdrawing effects, improving binding to serotonin or dopamine receptors compared to 2-pyrimidinyl () or 4-methylpiperazine () .
  • Trifluoromethylphenyl substituents () increase lipophilicity but may introduce metabolic liabilities due to CYP450 interactions .

Alkyl Group and Linker Modifications :

  • The 4-methyl group on the target’s core optimizes lipophilicity for CNS penetration, whereas 4-butyl () increases logP, risking solubility issues .
  • The 3-oxopropyl linker in the target compound allows for optimal spacing between the core and piperazine, unlike acrylamide linkers (), which enable irreversible binding but may raise toxicity concerns .

Research Findings and Implications

  • Activity Profiles : Compounds with 4-fluorophenyl or 4-methylphenyl groups (target, ) demonstrate superior activity in receptor-binding assays compared to polar substituents like pyrimidinyl .
  • Metabolic Stability : Fluorinated analogs (target, ) exhibit slower hepatic clearance due to reduced CYP2D6 metabolism .
  • Synthetic Accessibility : The target compound’s synthesis likely employs arylpiperazine coupling strategies similar to those in and , though the 4-fluorophenyl group may require specialized protecting groups .

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